molecular formula C27H30FN3O B8480948 (4-Benzylpiperidin-1-yl)(6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanone

(4-Benzylpiperidin-1-yl)(6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanone

Cat. No. B8480948
M. Wt: 431.5 g/mol
InChI Key: CNYUKEOJMWDBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperidin-1-yl)(6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C27H30FN3O and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C27H30FN3O

Molecular Weight

431.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]methanone

InChI

InChI=1S/C27H30FN3O/c1-19-15-22(7-9-24(19)28)23-8-10-26-29-25(18-31(26)17-23)27(32)30-13-11-21(12-14-30)16-20-5-3-2-4-6-20/h2-7,9,15,18,21,23H,8,10-14,16-17H2,1H3

InChI Key

CNYUKEOJMWDBRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCC3=NC(=CN3C2)C(=O)N4CCC(CC4)CC5=CC=CC=C5)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

TBTU (295 mg; 0.92 mmol) and N-methylmorpholine (253 μl; 232 mg; 2.3 mmol) were added to a solution of 6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (210 mg; 0.68 mmol) in DMF (1 ml). The reaction mixture was stirred vigorously for 30 min at room temperature and then 4-benzylpiperidine (162 μl; 161 mg; 0.9 mmol) was added. The reaction mixture was stirred for 4 h at room temperature and then poured onto water. The precipitated solid was filtered out and washed with petroleum ether. Yield: 205 mg (72%)
Name
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
253 μL
Type
reactant
Reaction Step One
Name
6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
162 μL
Type
reactant
Reaction Step Two

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